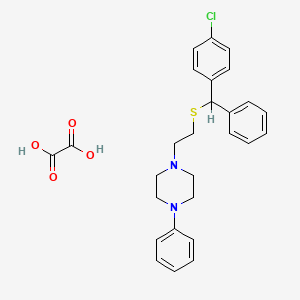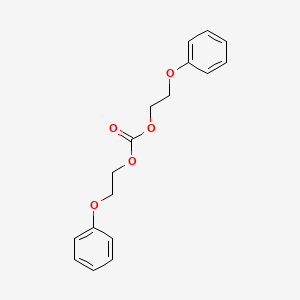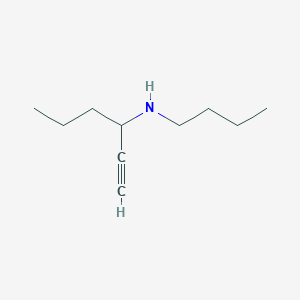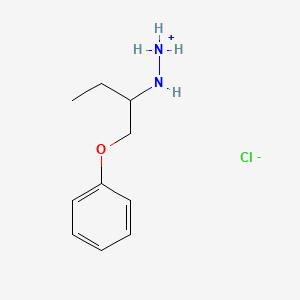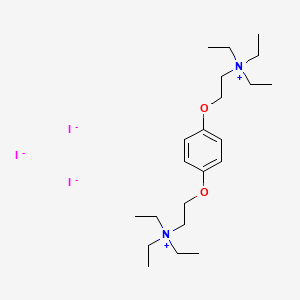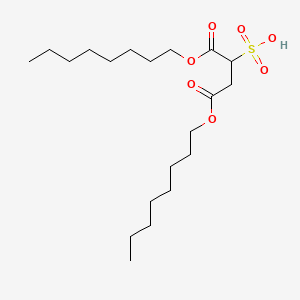
Succinic acid, sulfo-, 1,4-dioctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, sulfo-, 1,4-dioctyl ester, also known as dioctyl sulfosuccinate, is a compound with the chemical formula C16H30O6S and a molecular weight of 354.46 g/mol . It is commonly used as an emulsifier and wetting agent in various industries, including pharmaceuticals, personal care products, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, sulfo-, 1,4-dioctyl ester involves the esterification of maleic anhydride with sec-octanol under the catalysis of p-toluenesulfonic acid at 120-140°C . The resulting ester is then sulfonated using sodium metabisulfite to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The esterification reaction is carried out in large reactors, and the sulfonation step is carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, sulfo-, 1,4-dioctyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Succinic acid, sulfo-, 1,4-dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in biological assays and as a component in cell culture media.
Medicine: It is used in pharmaceutical formulations as a solubilizing agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of succinic acid, sulfo-, 1,4-dioctyl ester involves its ability to reduce surface tension and enhance the solubility of other compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating the penetration and distribution of active ingredients in various formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium sulfosuccinate esters: These compounds have similar surfactant properties and are used in cosmetics, pharmaceuticals, and cleaning agents.
Dioctyl sodium sulfosuccinate: This compound is widely used as a stool softener and has similar emulsifying properties.
Uniqueness
Succinic acid, sulfo-, 1,4-dioctyl ester is unique due to its specific ester structure, which provides distinct solubilizing and wetting properties. Its ability to function effectively in various pH conditions and its compatibility with a wide range of other chemicals make it a versatile and valuable compound in multiple applications .
Eigenschaften
Key on ui mechanism of action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |
|---|---|
CAS-Nummer |
2373-23-1 |
Molekularformel |
C20H38O7S |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
OXLXSOPFNVKUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


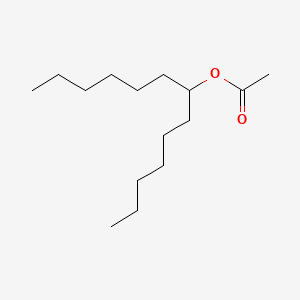
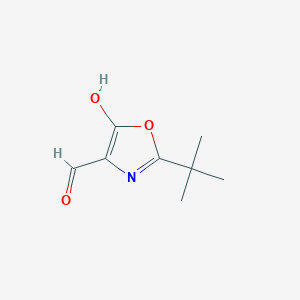
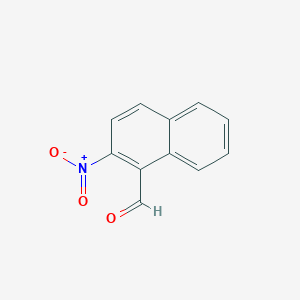
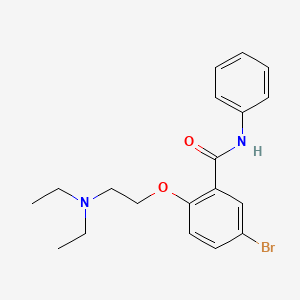
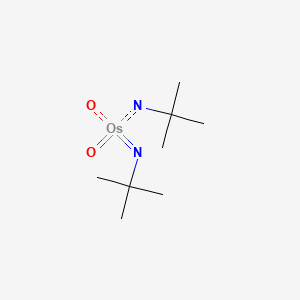
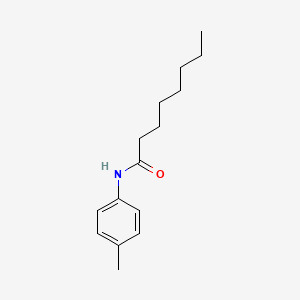
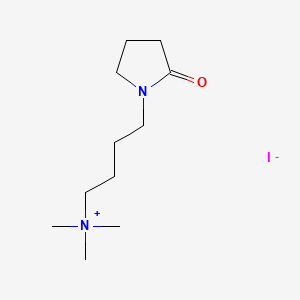
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
